molecular formula C22H28N4O3S B6587952 N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 1235227-43-6

N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No. B6587952
CAS RN: 1235227-43-6
M. Wt: 428.5 g/mol
InChI Key: UCGDGIKLRSGSJA-UHFFFAOYSA-N
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Description

“N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds have been studied for their wide range of biological properties such as antimicrobial, antiarthropodal, fungicidal, and antisarcoptic activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these compounds with hydrazonoyl chloride derivatives leads to the formation of the targeted 1,3,4-thiadiazolyl derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have demonstrated potent antimicrobial properties. In the case of our compound, several studies have evaluated its effectiveness against bacterial and fungal pathogens. Notably, four specific derivatives exhibited superior antimicrobial activity against Escherichia coli, Bacillus mycoides, and Candida albicans .

Antidepressant and Anxiolytic Properties

While not directly mentioned for this specific compound, it’s worth noting that 1,3,4-thiadiazole molecules functionalized with amino groups at the 2nd position and sulfonyl groups at the 5th position have been investigated for their anti-depressant and anxiolytic effects .

Materials Science

Materials scientists explore the incorporation of 1,3,4-thiadiazoles into polymers, coatings, and nanomaterials. Their unique electronic and structural properties contribute to material design .

Future Directions

The future directions for the study of “N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-16-19(30-25-24-16)20(27)26-11-7-17(8-12-26)15-23-21(28)22(9-13-29-14-10-22)18-5-3-2-4-6-18/h2-6,17H,7-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGDGIKLRSGSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide

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